N-ethylpiperidone

Description

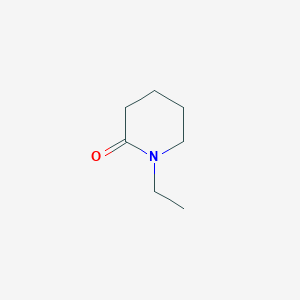

N-Ethylpiperidone is a heterocyclic compound featuring a six-membered piperidone ring (a cyclic ketone derivative of piperidine) with an ethyl group substituted on the nitrogen atom. For example, 3,5-bis(4-hydroxy-3-methoxy-5-methylcinnamyl)-N-ethylpiperidone (compound 18) demonstrates potent cytotoxic activity against cancer cells, outperforming curcumin in antiproliferative assays . Its enhanced activity is attributed to structural modifications that improve radical scavenging and stabilize phenoxy radicals, critical for antioxidant and anticancer effects .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-ethylpiperidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-2-8-6-4-3-5-7(8)9/h2-6H2,1H3 |

InChI Key |

VUQMOERHEHTWPE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: N-Alkyl Substitution

Substituting the nitrogen-bound alkyl group in piperidone derivatives significantly impacts pharmacological activity. For instance:

| Compound | GI₅₀ (μM) | TGI (μM) | LC₅₀ (μM) |

|---|---|---|---|

| N-Methylpiperidone (17) | 21.3 | 70.7 | 97.7 |

| N-Ethylpiperidone (18) | 4.4 | 33.8 | 89.1 |

| Curcumin | 38.4 | 35.6 | 66.0 |

Replacing the methyl group with ethyl (compound 17 → 18) reduces GI₅₀ by ~80%, indicating superior antiproliferative potency. This enhancement may arise from increased lipophilicity or optimized steric interactions with cellular targets .

Substituent Effects on Aromatic Moieties

The antiproliferative and antioxidant activities of this compound derivatives depend critically on substituents attached to the cinnamyl groups. Key findings include:

- 3'-Methoxy-4'-hydroxy units on phenyl rings enhance radical scavenging by stabilizing phenoxy radicals .

- Para-hydroxy and ortho-methoxy groups synergistically improve antioxidant capacity, as seen in compound 18’s superior activity over curcumin .

Derivatives lacking these substituents show reduced efficacy, underscoring the importance of electronic and steric optimization.

Comparison with Curcumin and Lead Compounds

This compound derivatives exhibit marked advantages over curcumin:

- Lower GI₅₀ : Compound 18’s GI₅₀ (4.4 μM) is ~9-fold lower than curcumin’s (38.4 μM), indicating higher potency .

- Improved Pharmacokinetics : Structural modifications, such as methoxy and hydroxy substitutions, enhance metabolic stability and bioavailability compared to curcumin’s labile β-diketone moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.